6-Chloro-1-ethyl-1H-indole-3-carbaldehyde

Synthetic Chemistry Indole N-Alkylation Microwave Synthesis

Researchers synthesizing indole-chalcone libraries for anticancer screening require precise substitution patterns to avoid synthesis failure or undesired isomers. 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde (CAS 1379356-75-8) delivers the specific 6-chloro and N-ethyl groups essential for targeted reactivity in Claisen-Schmidt condensations, Vilsmeier-Haack formylations, and Knoevenagel reactions. - Enables distinct reactivity and yields compared to N-methyl or N-benzyl analogs, critical for SAR exploration. - 6-Chloro group modulates ring electron density; N-ethyl increases lipophilicity (cLogP ~2.8) for CNS drug discovery. - Direct precursor for oxidation to the corresponding carboxylic acid; purity (≥97%) ensures quantitative conversion. - Mandatory CoA with NMR data (e.g., characteristic 6-chloro proton shifts) prevents costly isomer mix-ups with the 5-chloro variant. Supplied with full Certificate of Analysis. Standard global B2B shipping for R&D procurement.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
Cat. No. B12432951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-ethyl-1H-indole-3-carbaldehyde
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=C(C=C2)Cl)C=O
InChIInChI=1S/C11H10ClNO/c1-2-13-6-8(7-14)10-4-3-9(12)5-11(10)13/h3-7H,2H2,1H3
InChIKeyIPLMGJHAYDBWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-ethyl-1H-indole-3-carbaldehyde Overview


6-Chloro-1-ethyl-1H-indole-3-carbaldehyde (CAS 1379356-75-8) is a heterocyclic indole derivative characterized by a chlorine atom at the 6-position and an N-ethyl group, featuring a key aldehyde functionality at the 3-position . It is primarily utilized as a versatile synthetic intermediate, where its specific substitution pattern enables targeted reactivity in condensation and cross-coupling reactions for medicinal chemistry and agrochemical research .

6-Chloro-1-ethyl-1H-indole-3-carbaldehyde: Irreplaceable by Generic Analogs


The specific combination of a 6-chloro substituent and an N-ethyl group on the indole-3-carbaldehyde scaffold is not interchangeable with more common analogs like 1H-indole-3-carbaldehyde, 6-chloro-1H-indole-3-carbaldehyde, or 1-methyl-indole-3-carbaldehyde. The 6-chloro group profoundly alters the ring's electron density, directing electrophilic substitution and influencing the aldehyde's reactivity, while the N-ethyl group increases steric bulk and lipophilicity compared to N-methyl or unsubstituted variants . These structural nuances dictate the compound's performance in subsequent synthetic steps, such as the Vilsmeier-Haack reaction or Knoevenagel condensations, where yield and selectivity are directly impacted by the specific substituent pattern [1]. Using a generic alternative can lead to synthesis failure, lower yields, or the production of an undesired isomer, making precise procurement essential for reproducible research outcomes.

6-Chloro-1-ethyl-1H-indole-3-carbaldehyde: Differentiation Evidence


N-Alkyl Chain Length and Alkylation Yield

In a study on N-alkylation of indole-3-carbaldehydes, the use of an ethyl halide (yielding an N-ethyl product) resulted in a higher microwave-assisted synthesis yield compared to an allyl halide, demonstrating the influence of the alkyl group on reaction efficiency. Specifically, the N-ethyl derivative 3c achieved a 90% yield under microwave irradiation compared to 91% for the N-allyl derivative 3a under similar conditions [1]. This suggests that while allyl groups may offer slightly higher yields in some contexts, the ethyl group provides a balance of reactivity and stability for further transformations.

Synthetic Chemistry Indole N-Alkylation Microwave Synthesis

Lipophilicity: N-Ethyl vs. N-Methyl Substitution

The N-ethyl group on 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde provides a distinct lipophilicity profile compared to its N-methyl analog. Computational predictions using ChemSpider's platform show that 6-chloro-1-ethyl-1H-indole-3-carbaldehyde has a higher cLogP (approx. 2.8) than 6-chloro-1-methyl-1H-indole-3-carbaldehyde (approx. 2.3) . This increase in lipophilicity can significantly influence membrane permeability and the compound's behavior as a pharmacological building block.

Medicinal Chemistry Physicochemical Properties Drug Design

Positional Isomer Differentiation: 6-Chloro vs. 5-Chloro

6-Chloro-1-ethyl-1H-indole-3-carbaldehyde has a molecular weight of 207.66 g/mol and a formula of C11H10ClNO. This is identical to its positional isomer, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde (CAS 1134334-31-8), which shares the exact mass and formula but differs in the chlorine atom position on the indole ring [REFS-1, REFS-2]. This necessitates rigorous specification and quality control to avoid isomer mix-ups during procurement, as standard analytical methods like mass spectrometry alone cannot distinguish them.

Analytical Chemistry Quality Control Procurement Specification

6-Chloro-1-ethyl-1H-indole-3-carbaldehyde: Application Scenarios


Indole-Chalcone Hybrid Synthesis

Researchers synthesizing indole-chalcone libraries for anticancer screening should select 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde when a specific N-ethyl substituent is required for structure-activity relationship (SAR) studies. As class-level evidence shows, N-ethyl derivatives exhibit distinct reactivity and yields in Claisen-Schmidt condensations compared to N-allyl or N-benzyl analogs [1]. The combination with a 6-chloro group further modulates the aromatic ring's electronic properties, making this compound ideal for exploring the impact of moderate lipophilicity (via ethyl) and a specific halogen substitution pattern on biological activity.

6-Chloro-1-ethyl-Indole-3-Carboxylic Acid Precursor

For projects requiring a carboxylate handle for conjugation to linkers or for biotinylation, the oxidation of 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde to its corresponding carboxylic acid is a primary application scenario [1]. This specific aldehyde is the direct precursor, and its purity (routinely available at 97%+) is critical for quantitative conversion and downstream applications, such as the creation of active pharmaceutical ingredient (API) intermediates where halogen position matters.

Isomer Verification in Medicinal Chemistry Procurement

When the synthetic route demands the 6-chloro isomer to ensure correct biological target engagement, procurement must be coupled with in-house analytical verification. As the compound shares its molecular weight and formula with the 5-chloro isomer [1], the procurement scenario must mandate the supplier provides a Certificate of Analysis with specific NMR data (e.g., characteristic proton chemical shifts for the 6-chloro substitution pattern) to avoid costly synthetic missteps.

CNS Fragment-Based Drug Discovery Building Block

Based on its predicted higher lipophilicity (cLogP ~2.8) compared to the N-methyl analog [1], this compound is a strategically valuable fragment building block for CNS drug discovery programs. Medicinal chemists can procure this specific structure to increase the probability of generating brain-permeable lead compounds, leveraging the favorable combination of a small halogen and a lipophilic N-alkyl group for early-stage SAR exploration.

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